![molecular formula C18H21F3N2O2S B460698 Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate CAS No. 626228-63-5](/img/structure/B460698.png)
Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate
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Description
Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate is a useful research compound. Its molecular formula is C18H21F3N2O2S and its molecular weight is 386.4g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Tetrahydroquinoline derivatives have been synthesized through multicomponent reactions involving condensation processes. For instance, Dyachenko et al. (2015) described the synthesis of substituted tetrahydroquinoline derivatives by condensing furfural or thiophene-2-carbaldehyde with 2-cyanoethanethioamide and alkyl halides, highlighting the structural versatility of tetrahydroquinoline compounds (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015). Similarly, Mohamed, Abdel-Latif, and Ahmed (2020) explored the synthesis of quinoline and quinazoline derivatives, emphasizing the potential of these compounds in various applications, including their electronic properties as indicated by Density Functional Theory (DFT) calculations (Mohamed, Abdel-Latif, & Ahmed, 2020).
Potential Applications
The potential applications of tetrahydroquinoline derivatives extend to various fields, including pharmacology and material science. The synthesis and transformation of these compounds could lead to the development of novel materials or drugs. For example, the antimycobacterial activity of certain tetrahydro-pyridine derivatives has been investigated, with some compounds showing promising activity against Mycobacterium tuberculosis, suggesting a potential route for the development of new tuberculosis treatments (Raju et al., 2010).
properties
IUPAC Name |
ethyl 4-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2S/c1-3-25-15(24)5-4-8-26-17-13(10-22)16(18(19,20)21)12-9-11(2)6-7-14(12)23-17/h11H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZMPEZUEMKGHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=NC2=C(CC(CC2)C)C(=C1C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}butanoate |
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